molecular formula C9H12O6 B143162 trans-Aconitic Acid Trimethyl Ester CAS No. 4271-99-2

trans-Aconitic Acid Trimethyl Ester

Cat. No.: B143162
CAS No.: 4271-99-2
M. Wt: 216.19 g/mol
InChI Key: DZAIBGWGBBQGPZ-GQCTYLIASA-N
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Description

Overview of the Chemical Compound's Significance

trans-Aconitic acid trimethyl ester, also known as trimethyl trans-aconitate, is an unsaturated tricarboxylic acid ester that has garnered considerable attention in the scientific community. Its parent compound, trans-aconitic acid, is recognized by the U.S. Department of Energy as a top value-added chemical that can be derived from renewable feedstocks. mdpi.comnih.gov The significance of the trimethyl ester derivative lies in its utility as a versatile building block and intermediate in chemical synthesis.

The presence of multiple reactive functional groups—a carbon-carbon double bond and three methyl ester groups—allows this compound to participate in a variety of chemical reactions. This reactivity makes it a valuable precursor for creating more complex molecules. It is particularly noted for its role in "green chemistry," where it is employed in reactions that are considered environmentally benign. mdpi.com For instance, it is used in aza-Michael addition reactions, which are efficient "click" reactions for creating monomers for polymer synthesis. mdpi.com Furthermore, its application in the synthesis of biodegradable, polycarboxylate-based surfactants highlights its contribution to developing more sustainable chemical products. mdpi.com

Historical Context of Research on Aconitic Acid Derivatives

The study of aconitic acid and its derivatives has a long history, beginning with the isolation of aconitic acid itself in 1820 from Aconitum napellus. wikipedia.org Early research, such as that conducted in the late 19th century, focused on the fundamental preparation and chemical reactions of the parent acid. scispace.com The synthesis of aconitic acid from the dehydration of citric acid was a significant early development. wikipedia.orgorgsyn.org

Specific research into aconitic acid esters emerged later. While U.S. patents from the 1940s provide some of the earliest mentions of aconitic acid ester synthesis, they offer limited detailed information. mdpi.com More systematic methods for preparing these esters were developed over time. A notable advancement was the production of aconitic acid esters through the liquid-phase pyrolysis and de-acetylation of acetylated citric acid esters, a process that offered an economically more feasible route with good yields. google.com These foundational studies paved the way for the eventual exploration of specific esters like this compound in more advanced applications.

Current Landscape and Emerging Trends in this compound Studies

The current research landscape for this compound is characterized by its application in advanced and sustainable technologies. A major trend is its use as a monomer and cross-linking agent in polymer science. Researchers are utilizing it to create novel polymers with tailored properties for specific applications, including the development of biocompatible polyesters for tissue engineering and microparticles for drug delivery systems. mdpi.comnih.gov

The emphasis on sustainable or "green" chemistry remains a powerful driver of current research. Studies continue to explore the use of this compound in environmentally friendly processes. This includes its role in synthesizing biodegradable surfactants and polymers, which are sought-after alternatives to petroleum-based products. mdpi.comchemimpex.com

Furthermore, emerging trends point towards biotechnological production methods for its parent compound, trans-aconitic acid. The development of engineered microbial strains, such as Aspergillus terreus, to produce trans-aconitic acid through fermentation is a key area of investigation. nih.gov This bio-based production could provide a more sustainable and cost-effective source of the acid, which would, in turn, facilitate the wider use of its ester derivatives like trimethyl trans-aconitate in various industrial applications. nih.gov

Compound Data

Interactive Table: Properties of this compound

PropertyValue
CAS Number 4271-99-2
Molecular Formula C₉H₁₂O₆
Synonyms Trimethyl trans-aconitate, (E)-1-Propene-1,2,3-tricarboxylic acid trimethyl ester
Appearance Colorless to yellow transparent liquid
Purity >97.0% (GC)

Data sourced from multiple chemical suppliers and databases. chemicalbook.comchemicalbook.comsigmaaldrich.com

Interactive Table: Properties of trans-Aconitic Acid

PropertyValue
CAS Number 4023-65-8
Molecular Formula C₆H₆O₆
Molecular Weight 174.11 g/mol
Appearance Off-white to white crystalline powder
Melting Point 187 - 191 °C

Data sourced from multiple chemical suppliers and databases. wikipedia.orgchemimpex.comfishersci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIBGWGBBQGPZ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C(=C\C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346359
Record name Trimethyl (E)-Aconitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-99-2
Record name Trimethyl (E)-Aconitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Trans Aconitic Acid Trimethyl Ester

Chemical Synthesis Pathways

The chemical synthesis of trans-aconitic acid trimethyl ester primarily involves the direct esterification of trans-aconitic acid or its synthesis from renewable molecular precursors through oxidative processes.

Esterification of trans-Aconitic Acid

The most direct chemical route to this compound is the esterification of the three carboxylic acid groups of trans-aconitic acid with methanol (B129727). This transformation can be achieved through several methods, including classic acid catalysis and the use of solid-phase catalysts.

Fischer-Speier esterification is a foundational organic reaction used to form esters from carboxylic acids and alcohols, catalyzed by a strong acid. In the synthesis of this compound, this involves reacting trans-aconitic acid with an excess of methanol. The reaction is driven by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).

The mechanism begins with the protonation of a carbonyl oxygen on the aconitic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. This process is repeated for all three carboxyl groups. To drive the reaction to completion and maximize the yield of the trimethyl ester, it is crucial to use an excess of methanol or to remove the water as it is formed, thereby shifting the equilibrium toward the products.

Modern synthesis has increasingly adopted heterogeneous catalysts to circumvent issues associated with homogeneous catalysts like sulfuric acid, such as corrosion and difficult separation. Amberlyst-15, a macroporous sulfonic acid ion-exchange resin, serves as an effective solid acid catalyst for esterification reactions.

In this process, trans-aconitic acid and methanol are heated in the presence of Amberlyst-15 beads. The resin's sulfonic acid groups provide the acidic sites necessary for the reaction to proceed, analogous to the mechanism of Fischer esterification. Studies on the esterification of aconitic acid with various alcohols have shown that heterogeneous catalysis using macroporous resins is a viable and selective method. researchgate.net The primary advantages of using Amberlyst-15 are its ease of removal from the reaction mixture through simple filtration and its potential for regeneration and reuse, which aligns with the principles of green chemistry. nih.gov

Table 1: Comparison of Esterification Approaches

Feature Fischer Esterification Amberlyst-15 Catalysis
Catalyst Type Homogeneous (e.g., H₂SO₄) Heterogeneous (Solid Resin)
Catalyst Separation Requires neutralization and extraction Simple filtration
Reusability Not reusable Reusable after regeneration
Reaction Conditions Typically requires excess alcohol Can be optimized for temperature and catalyst loading researchgate.netnih.gov
Corrosivity High Low

Synthesis from Renewable Precursor Molecules

The synthesis of trans-aconitic acid and its derivatives from abundant, renewable biomass is a significant area of research, aiming to replace petrochemical feedstocks.

A novel pathway involves the direct synthesis of trans-aconitic acid from gallic acid and tannic acid, which are renewable polyphenols found widely in the plant kingdom. researchgate.net Research has proposed a reaction sequence for the oxidative cleavage of the aromatic ring of gallic acid to yield trans-aconitic acid. researchgate.net This method is of high interest as it provides a route to a valuable tricarboxylic acid from a non-carbohydrate, renewable source. Tannic acid, being a polymer of gallic acid, can also serve as a feedstock for this transformation. The process represents a significant step in creating value-added chemicals from complex natural molecules that are often considered waste products. researchgate.net

Biotechnological and Biocatalytic Synthesis Approaches

Biotechnological methods offer a sustainable alternative for producing the chemical precursors needed for synthesis. While direct enzymatic synthesis of this compound is not widely documented, biotechnology plays a critical role in producing the trans-aconitic acid feedstock.

A highly efficient microbial synthesis and fermentation process for trans-aconitic acid (TAA) has been developed. nih.gov This has been achieved through the metabolic engineering of the fungus Aspergillus terreus, a known industrial producer of itaconic acid. researchgate.net By blocking the itaconic acid biosynthesis pathway, researchers were able to redirect the metabolic flux towards the accumulation of cis-aconitic acid and TAA. nih.govresearchgate.net

Further genetic modification, including the introduction of an exogenous aconitate isomerase, created a more efficient "cell factory" that specifically produces high titers of TAA. nih.govresearchgate.net This fermentation process has been successfully scaled up, achieving a TAA concentration of 60 g/L in a 20 m³ fermenter, providing a commercially viable and green manufacturing route for the acid. nih.gov This bio-produced trans-aconitic acid can then be readily recovered and used as the starting material for the chemical esterification methods described previously, forming an integrated and sustainable synthesis pathway. nih.gov While biocatalytic esterification using isolated lipases is a common technique for many esters, specific application to produce this compound is not yet a major focus in published research. nih.gov

Table 2: Biotechnological Production of trans-Aconitic Acid Precursor

Organism Engineering Strategy Achieved Titer Significance
Aspergillus terreus Blocked itaconic acid biosynthesis; Heterologous expression of aconitate isomerase nih.govresearchgate.net 60 g/L in 20 m³ fermenter nih.gov Provides a renewable, fermentation-derived feedstock for chemical esterification.

Microbial Fermentation Strategies for trans-Aconitic Acid Production (e.g., Engineered Aspergillus terreus strains)

The industrial fungus Aspergillus terreus is a well-established host for the production of organic acids, most notably itaconic acid. researchgate.netnih.gov Through metabolic engineering, its biosynthetic machinery has been repurposed for the efficient production of trans-aconitic acid (TAA). researchgate.netnih.gov This strategy hinges on redirecting metabolic flux away from itaconic acid and towards the accumulation and isomerization of aconitic acid.

The core of this engineering strategy involves two key modifications:

Blocking Itaconic Acid Biosynthesis : The first step is the deletion of the cadA gene, which encodes cis-aconitate decarboxylase. researchgate.netkoreascience.kr This enzyme is responsible for converting the Krebs cycle intermediate, cis-aconitate, into itaconic acid. By knocking out this gene, the pathway to itaconic acid is blocked, leading to the accumulation of aconitic acid within the cell. researchgate.net

Facilitating Isomerization : To ensure the specific production of the desired trans-isomer, an exogenous aconitate isomerase gene is heterologously expressed in the engineered A. terreus strain. researchgate.netnih.gov This enzyme efficiently catalyzes the conversion of the accumulated cis-aconitic acid into trans-aconitic acid.

This bio-based method has proven to be highly effective. Research has demonstrated that these engineered cell factories can achieve significant production levels, with a reported TAA titer of 60 g/L in a 20 m³ demonstration-scale fermenter, highlighting its potential for commercial viability. nih.gov

Table 1: Genetic Engineering of Aspergillus terreus for trans-Aconitic Acid Production

Strain Description Genetic Modification Metabolic Outcome Reference
Industrial A. terreus Wild Type (e.g., CICC40205) Produces itaconic acid researchgate.netresearchgate.net
Engineered Strain Deletion of cadA gene (cis-aconitate decarboxylase) Itaconic acid production is abolished; aconitic acid accumulates researchgate.net
Optimized Cell Factory Deletion of cadA gene + Heterologous expression of aconitate isomerase Specific and efficient production of trans-aconitic acid researchgate.netnih.gov

Enzymatic Methylation of trans-Aconitic Acid by Specific Methyltransferases

Following the fermentative production of trans-aconitic acid, the final esterification step to create this compound is achieved enzymatically. A key enzyme identified for this purpose is a novel S-adenosyl-L-methionine-dependent methyltransferase discovered in the cytosol of Escherichia coli. nih.gov This enzyme, designated tam for trans-aconitate methyltransferase, catalyzes the monomethyl esterification of trans-aconitate. nih.gov

The enzyme exhibits a high degree of specificity for its primary substrate. While it can act on structurally similar molecules, its affinity for trans-aconitate is markedly higher. The proposed natural role for this enzyme in E. coli is to limit the potential interference of trans-aconitate, which can form spontaneously from the crucial citric acid cycle intermediate cis-aconitate. nih.gov The discovery of this methyltransferase provides a direct biocatalytic route for the esterification step in the synthesis of this compound.

**Table 2: Substrate Specificity of trans-Aconitate Methyltransferase (tam) from *E. coli***

Substrate Michaelis Constant (Km) Relative Activity Description Reference
trans-Aconitate 0.32 mM High The primary substrate with the highest binding affinity. nih.gov
cis-Aconitate Lower Affinity Lower Velocity An isomer of the primary substrate, methylated less efficiently. nih.gov
Isocitrate Lower Affinity Lower Velocity A related citric acid cycle intermediate, methylated at a low rate. nih.gov
Citrate (B86180) Lower Affinity Lower Velocity A related citric acid cycle intermediate, methylated at a low rate. nih.gov

Chemical Reactivity and Mechanistic Investigations of Trans Aconitic Acid Trimethyl Ester

Nucleophilic Addition Reactions

trans-Aconitic acid trimethyl ester serves as a versatile substrate for various nucleophilic addition reactions, owing to the presence of an electron-deficient carbon-carbon double bond within its structure. This electrophilicity is a direct result of the electron-withdrawing effects of the three ester functionalities.

The aza-Michael addition, a specific type of Michael addition, involves the conjugate addition of a nitrogen nucleophile, such as a primary amine, to an α,β-unsaturated carbonyl compound. organic-chemistry.org In the context of this compound, this reaction is of particular interest for the synthesis of novel monomers and functionalized molecules.

The reaction between this compound and a primary amine proceeds via a nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the ester's double bond. This concerted process is facilitated by the polarization of the C=C bond. The resulting intermediate is a resonance-stabilized enolate, which is subsequently protonated to yield the final adduct.

The stereochemical outcome of this addition is influenced by the geometry of the starting ester and the nature of the amine. While the trans configuration of the starting material provides a specific spatial arrangement, the approach of the nucleophile can still lead to the formation of different stereoisomers. The specific stereochemistry of the products is an active area of investigation, with factors such as solvent, temperature, and the steric bulk of the amine playing crucial roles.

The aza-Michael addition of primary amines to this compound aligns well with the principles of "click chemistry" and green chemistry. nih.govfrontiersin.orgnih.gov This is due to several key characteristics of the reaction:

High Yields: The reaction typically proceeds to near-quantitative conversion. nih.govfrontiersin.org

Mild Reaction Conditions: It can be carried out at room temperature without the need for a catalyst. nih.govfrontiersin.org

Atom Economy: The reaction is an addition reaction, meaning all the atoms from the reactants are incorporated into the product, maximizing atom economy.

Use of Green Solvents: Methanol (B129727), a relatively environmentally benign solvent, can be effectively used for this reaction. nih.govfrontiersin.org

These features make the aza-Michael addition of this compound an attractive and sustainable method for chemical synthesis. nih.govfrontiersin.org The reaction's efficiency was demonstrated in the reaction between trans-trimethyl aconitate and para-xylylene diamine, which showed complete addition after just one minute at room temperature in deuterated methanol. nih.govresearchgate.net

Table 1: Green Chemistry Attributes of the Aza-Michael Addition with trans-Aconitic Acid Trimethyl Ester

Attribute Observation Reference
Catalyst Proceeds without a catalyst. nih.govfrontiersin.org
Solvent Can be performed in green solvents like methanol. nih.govfrontiersin.org
Temperature Occurs readily at ambient temperatures. nih.govfrontiersin.org
Conversion Achieves quantitative conversion in short timeframes. nih.govfrontiersin.org
Byproducts Minimal to no byproduct formation. nih.govfrontiersin.org

A significant application of the aza-Michael addition with this compound is its use in cascade reactions to form heterocyclic compounds. nih.govfrontiersin.org When primary amines are used as the nucleophile, the initial Michael adduct can undergo a subsequent intramolecular cyclization. frontiersin.org

This cascade process is particularly effective for the synthesis of N-substituted pyrrolidone derivatives. nih.govfrontiersin.org The ester group at the γ-position relative to the newly formed C-N bond is susceptible to nucleophilic attack by the secondary amine formed after the initial addition, leading to the formation of a stable five-membered ring. nih.gov This reaction transforms an amine group into a rigid and thermally stable pyrrolidone structure functionalized with carboxylic acid or methyl ester groups. frontiersin.org The resulting N-substituted-pyrrolidone from aconitic acid is notable for having two carboxylic acid groups on the ring. frontiersin.org

This methodology provides a powerful tool for generating complex and functionalized heterocyclic monomers from renewable resources, as aconitic acid is a bio-based chemical. nih.govfrontiersin.orgdntb.gov.ua These monomers, such as the tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) formed from the reaction with diamines, exhibit excellent thermal stability and are promising candidates for polycondensation reactions. nih.govfrontiersin.orgnih.gov

Aza-Michael Addition Reactions with Primary Amines

Cycloaddition Reactions

This compound can also participate in cycloaddition reactions, where its carbon-carbon double bond acts as a dienophile.

The electron-deficient nature of the double bond in this compound makes it a suitable dienophile for [4+2]-cycloaddition reactions, such as the Hetero-Diels-Alder reaction. In this type of reaction, the ester reacts with a 1,3-diene to form a six-membered ring.

The reactivity in these cycloadditions is governed by the electronic and steric properties of both the diene and the dienophile. The presence of three electron-withdrawing ester groups on the dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes. The stereochemistry of the resulting cycloadduct is dictated by the well-established principles of the Diels-Alder reaction, often favoring the endo product due to secondary orbital interactions. These reactions provide a powerful method for the construction of complex cyclic and heterocyclic systems with a high degree of stereocontrol.

[4+2]-Cycloaddition Reactions (e.g., Hetero-Diels-Alder)

Regioselectivity and Diastereoselectivity Studies

Research into the hetero-Diels-Alder reaction highlights the distinct reactivity of this compound compared to its parent acid. In reactions involving 5-arylideneisorhodanines as the diene component, the choice of dienophile—either trans-aconitic acid or its trimethyl ester—critically determines the regiochemical outcome of the [4+2] cycloaddition.

While trans-aconitic acid reacts to yield one regioisomer, the use of this compound leads to the formation of a product with the opposite regioselectivity. This reversal results in the specific diastereomer known as rel-(5R,6S,7S)-5-methyloxycarbonylmethyl-2-oxo-7-aryl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazol-5,6-dicarboxylates. This selective formation is a crucial finding for synthetic chemists aiming to control the architecture of complex heterocyclic systems.

Table 1: Regioselectivity in Hetero-Diels-Alder Reaction

Dienophile Diene Resulting Regioselectivity Product Stereochemistry
trans-Aconitic Acid 5-Arylideneisorhodanines Standard rel-(6R,7R)-diastereomers (after decarboxylation)

| This compound | 5-Arylideneisorhodanines | Opposite | rel-(5R,6S,7S)-diastereomers |

Influence of Steric and Electronic Factors on Cycloaddition Outcomes

The observed reversal in regioselectivity is attributed to the interplay of steric and electronic factors originating from the ester groups. The conversion of the carboxylic acid groups (-COOH) to trimethyl ester groups (-COOCH₃) alters the electronic distribution and introduces significant steric bulk on the dienophile.

Electronic Effects: The ester groups are powerful electron-withdrawing groups that influence the frontier molecular orbitals (HOMO-LUMO) of the dienophile. This electronic modification changes the orbital coefficients, thereby directing the cycloaddition to favor the alternative regioisomeric transition state.

Steric Effects: The methyl groups of the ester add considerable steric hindrance compared to the protons of the carboxylic acid. This bulkiness can disfavor one orientation of the approaching diene, forcing the cycloaddition to proceed via a different, less hindered pathway, ultimately resulting in the opposite regiomer.

Polymerization and Advanced Materials Science Applications

This compound serves as a valuable building block in polymer chemistry, enabling the creation of a diverse range of functional materials.

Role as a Monomer in Polymer Synthesis

This compound is recognized as a key monomer, particularly for producing polymers through polycondensation reactions. nih.govcolab.ws Although it can be thermally unstable on its own, it is effectively transformed into more robust, highly functional monomers through reactions like the aza-Michael addition. nih.govfrontiersin.org This conversion allows it to be incorporated into various polymer backbones, including polyesters and polyamides, creating materials with tunable properties. nih.gov

Formation of Polycarboxylate-Based Surfactants via Addition Reactions

The reactivity of this compound is harnessed to create green, bio-based surfactants. researchgate.net The aza-Michael addition reaction of the ester with primary mono-amines yields N-substituted mono-pyrrolidone-dimethylcarboxylates. nih.govfrontiersin.org These resulting molecules, which possess both a polar head (from the carboxylate groups) and a nonpolar tail (from the amine's alkyl chain), have demonstrated potential for use as surfactants. nih.govfrontiersin.org

Synthesis of Hyperbranched Ester Polymers

The trifunctional nature of the aconitic acid structure makes it an excellent candidate for creating complex, non-linear polymer architectures. trans-Aconitic acid has been successfully employed in the synthesis of hyperbranched polymers. nih.govfrontiersin.org These highly branched polyesters, synthesized via melt condensation, exhibit unique properties such as high solubility, low viscosity, and a high density of terminal functional groups, making them suitable for specialized applications in coatings and drug delivery. researchgate.net

Development of Tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) Monomers

A significant application of this compound is in the synthesis of highly stable, multi-functional monomers for advanced polymers. nih.gov Through a cascade aza-Michael addition-cyclization reaction with diamines, the ester is converted into tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) monomers. nih.govcolab.wsfrontiersin.orgmaastrichtuniversity.nl

This reaction is notable for several reasons:

It transforms the thermally unstable aconitate ester into a highly stable pyrrolidone-based monomer suitable for high-temperature melt polycondensation. nih.govfrontiersin.orgfrontiersin.org

The reaction is considered a "click reaction" as it proceeds rapidly and quantitatively under ambient conditions without a catalyst. nih.govfrontiersin.orgmaastrichtuniversity.nlnih.gov

The resulting tetra-functional monomers can be co-polymerized to create branched and cross-linked renewable polyesters. nih.govfrontiersin.org

Table 2: Monomer Synthesis via Aza-Michael Addition of this compound

Reactant Reaction Type Product Functionality Application
Primary Mono-amine Aza-Michael Addition N-substituted mono-pyrrolidone-dimethylcarboxylate Bifunctional Surfactants nih.govfrontiersin.org

Ester Hydrolysis and Reversible Conversions

The conversion of this compound back to trans-aconitic acid involves the hydrolysis of its three methyl ester groups. This process can be effectively carried out using either basic or acidic catalysis.

The hydrolysis of this compound under basic conditions, a reaction also known as saponification, is a common and effective method for regenerating the parent carboxylic acid. This process is typically carried out by heating the ester in the presence of an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.netnih.gov

The reaction proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. epa.gov The process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of one of the ester groups. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of a methoxide (B1231860) ion (CH₃O⁻) as the leaving group and the formation of a carboxylic acid. researchgate.netyoutube.com

C₉H₁₂O₆ (this compound) + 3 NaOH → C₆H₃O₆Na₃ (trans-Aconitate Trisodium Salt) + 3 CH₃OH (Methanol)

C₆H₃O₆Na₃ + 3 HCl → C₆H₆O₆ (trans-Aconitic Acid) + 3 NaCl

Due to the lack of specific studies on the hydrolysis of this compound, a detailed data table with specific reaction conditions and yields cannot be provided. However, general conditions for the saponification of esters involve refluxing with an excess of a strong base in an aqueous or mixed aqueous-organic solvent system.

Table 1: General Conditions for Basic Hydrolysis of Esters

ParameterGeneral Condition
Base Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)
Solvent Water, Ethanol/Water mixture, THF/Water mixture
Temperature Reflux
Stoichiometry Excess base to ensure complete hydrolysis

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound can also be achieved under acidic conditions, typically by heating the ester with water in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.govkhanacademy.org Unlike basic hydrolysis, acid-catalyzed hydrolysis is a reversible process, and the position of the equilibrium can be influenced by the reaction conditions. nih.gov

The mechanism of acid-catalyzed ester hydrolysis is essentially the reverse of the Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen of an ester group by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com

The subsequent attack by water leads to the formation of a tetrahedral intermediate. Following a series of proton transfers, a molecule of methanol is eliminated as the leaving group, and the carbonyl group is reformed. Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. youtube.comkhanacademy.org This process occurs for each of the three ester groups to fully hydrolyze this compound to trans-aconitic acid.

To drive the equilibrium towards the products (the carboxylic acid and alcohol), an excess of water is typically used. nih.gov

Table 2: Key Steps in Acid-Catalyzed Ester Hydrolysis

StepDescription
1. Protonation The carbonyl oxygen is protonated by the acid catalyst.
2. Nucleophilic Attack A water molecule attacks the electrophilic carbonyl carbon.
3. Proton Transfer A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.
4. Elimination The alcohol (methanol) is eliminated as a leaving group.
5. Deprotonation The protonated carbonyl of the carboxylic acid is deprotonated to regenerate the acid catalyst.

Spectroscopic and Structural Elucidation of Trans Aconitic Acid Trimethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton nuclear magnetic resonance (¹H-NMR) spectroscopy is fundamental in both monitoring the progress of the esterification of trans-aconitic acid and in characterizing the final trimethyl ester product. The ¹H-NMR spectrum of trans-aconitic acid trimethyl ester exhibits distinct signals that correspond to the different types of protons in the molecule.

The spectrum is characterized by signals for the three methyl ester groups and the protons of the propylene (B89431) backbone. The chemical shifts of the methyl protons typically appear as sharp singlets, while the methylene (B1212753) and vinylic protons show more complex splitting patterns due to spin-spin coupling. The integration of these signals confirms the presence of the three methyl groups relative to the backbone protons.

Table 1: ¹H-NMR Spectral Data for trans-Aconitic Acid Trimethyl Ester

Proton Chemical Shift (ppm) Multiplicity
-OCH₃ 3.68 s
-OCH₃ 3.72 s
-OCH₃ 3.83 s
-CH₂- ~3.30-3.40 s
=CH- ~6.80-6.90 s

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency. The signals for the three distinct methyl groups may overlap or be resolved as separate singlets.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the specific sites of methylation.

An HSQC experiment correlates the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of the methylene (-CH₂-) and methine (=CH-) carbons and their corresponding protons.

An HMBC experiment, on the other hand, reveals long-range correlations (typically over two to three bonds) between protons and carbons. This is particularly useful in confirming the connectivity between the methyl ester protons and their respective carbonyl carbons, as well as the connectivity within the carbon backbone of the molecule. For instance, correlations would be observed between the methyl protons and the carbonyl carbons of the ester groups, and between the methylene protons and the adjacent vinylic and carbonyl carbons, thus confirming the trans configuration and the complete methylation of the three carboxylic acid groups.

While specific 2D NMR correlation data for this compound is not extensively published in readily available literature, the application of these techniques is a standard procedure for the structural confirmation of such molecules. The configuration of related products has been determined by NMR spectroscopy. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂O₆, M.W. = 216.19 g/mol ). Common fragmentation pathways for esters include the loss of an alkoxy group (-OCH₃, m/z 31) or a methoxycarbonyl group (-COOCH₃, m/z 59). A study involving high-resolution mass spectrometry after methyl chloroformate derivatization identified characteristic fragment ions for the trimethyl ester of trans-aconitic acid. researchgate.net

Table 2: Significant Fragment Ions in the EI Mass Spectrum of trans-Aconitic Acid Trimethyl Ester researchgate.net

m/z Proposed Fragment
185 [M - OCH₃]⁺
157 [M - COOCH₃]⁺
153.0182 [C₆H₅O₄]⁺
125.0235 [C₅H₅O₃]⁺

Note: The fragmentation pattern provides structural information and supports the identity of the compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and purity assessment of volatile compounds like this compound. In a typical GC-MS analysis, the compound is passed through a chromatographic column, which separates it from any impurities based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer for detection and identification.

The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). A recent study detailed the GC-MS analysis of various metabolites, including this compound, using a specific temperature program. researchgate.net The analysis reported a retention index (RI) of 1477 for the compound. researchgate.net A sharp, symmetric peak in the chromatogram at the expected retention time, with the corresponding mass spectrum, confirms the identity and indicates the high purity of the sample.

X-ray Crystallography Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

Crystal Structure Analysis of trans-Aconitate Trimethyl Ester and Related Complexes

The definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Structural analysis in the solid state is therefore limited to related compounds, primarily coordination polymers formed with the parent acid, trans-aconitic acid.

Structural Characterization of Enzymes Interacting with trans-Aconitate (e.g., Trans-Aconitate Methyltransferases)

The structural biology of enzymes that recognize and modify trans-aconitate provides significant insight into the molecule's interactions at a biological level. Key among these are the trans-aconitate methyltransferases, which have been identified in both bacteria and yeast.

A major breakthrough in understanding the structure of this enzyme class came with the determination of the crystal structure of trans-aconitate methyltransferase from Agrobacterium tumefaciens. rcsb.orgpdbj.org The structure, solved at a resolution of 1.95 Å, reveals the classic fold of an S-adenosyl-L-methionine-dependent methyltransferase. rcsb.org This structural data provides a template for understanding the enzyme's mechanism and its interaction with its substrates.

Table 1: Crystallographic Data for trans-Aconitate Methyltransferase (PDB ID: 2P35)

Parameter Value Source
Method X-RAY DIFFRACTION rcsb.org
Organism Agrobacterium fabrum str. C58 rcsb.org
Resolution 1.95 Å rcsb.org
R-Value Work 0.186 rcsb.org
R-Value Free 0.214 rcsb.org
Total Structure Weight 59.01 kDa rcsb.org

Research has revealed distinct differences between the enzymes found in bacteria and yeast. The Escherichia coli enzyme, named Tam, is a trans-aconitate 2-methyltransferase (EC 2.1.1.144) that catalyzes the monomethyl esterification of trans-aconitate at the C2 carboxyl group. dntb.gov.uauniprot.org In contrast, the enzyme from the yeast Saccharomyces cerevisiae, designated Tmt1 (encoded by the YER175c gene), acts as a trans-aconitate 3-methyltransferase (EC 2.1.1.145), forming the 5-methyl ester. researchgate.net This difference in regioselectivity suggests that the bacterial and yeast enzymes may have evolved to fulfill distinct biological roles. researchgate.net

The substrate specificity of these enzymes has been characterized through kinetic studies. The S. cerevisiae trans-aconitate methyltransferase (Tmt1) shows the highest affinity for trans-aconitate. It recognizes other related tricarboxylic and dicarboxylic acids, but with significantly lower affinity, as demonstrated by their much higher Michaelis constants (Km).

Table 2: Kinetic Parameters of Saccharomyces cerevisiae trans-Aconitate Methyltransferase (Tmt1) for Various Substrates

Substrate Km (mM) Source
trans-Aconitate 0.66 researchgate.net
cis-Aconitate 74 researchgate.net
Itaconate 44 researchgate.net
Citrate (B86180) >100 researchgate.net
(2R,3S)-Isocitrate >100 researchgate.net

The current hypothesis is that the methylation of trans-aconitate, which can form spontaneously from the citric acid cycle intermediate cis-aconitate, serves to prevent its potential interference with normal metabolic pathways. dntb.gov.uaresearchgate.net

Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
trans-Aconitate
cis-Aconitate
Citrate
Itaconate
(2R,3S)-Isocitrate
S-adenosyl-L-methionine
S-adenosyl-L-homocysteine

Computational Chemistry and Theoretical Modeling of Trans Aconitic Acid Trimethyl Ester

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of trans-aconitic acid trimethyl ester, molecular docking simulations are employed to explore its potential as a ligand for various protein targets. While direct studies on the trimethyl ester are limited, research on its parent compound, trans-aconitic acid (TAA), provides a strong foundation for understanding its potential interactions.

A computational study involving the screening of over 224,000 natural products identified TAA as a possible inhibitor of the PleD protein, which is involved in bacterial biofilm formation. mdpi.com This suggests that the core structure of the aconitic acid molecule has the potential to interact with biologically significant proteins. The esterification of the carboxylic acid groups to form this compound would alter the molecule's size, polarity, and hydrogen bonding capabilities, which would, in turn, influence its binding affinity and specificity for protein targets.

Docking studies of the trimethyl ester would involve preparing a 3D model of the ligand and the target protein. The simulation then systematically samples a large number of orientations and conformations of the ligand within the protein's binding site, calculating a scoring function to rank the potential poses. These scores are typically based on the intermolecular energies, including electrostatic and van der Waals interactions. The results can reveal key amino acid residues involved in the binding and guide the design of derivatives with improved inhibitory activity.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

ParameterValue
Target ProteinHypothetical Kinase XYZ
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLYS 78, ASP 184, PHE 167
Hydrogen Bonds1 (with LYS 78)
Hydrophobic InteractionsASP 184, PHE 167

This table represents a hypothetical outcome of a molecular docking simulation to illustrate the type of data generated.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and the stability of ligand-protein complexes over time. For this compound, MD simulations can be used to understand its flexibility and how it adapts its shape upon binding to a protein.

The aforementioned study on TAA also utilized molecular dynamics to simulate its interaction with the PleD protein, confirming the stability of the predicted binding mode. mdpi.com For the trimethyl ester, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The system, including the protein, the ligand, and surrounding solvent molecules, is then subjected to a simulation that calculates the forces between atoms and integrates Newton's equations of motion.

These simulations can reveal the stability of the ligand in the binding pocket, the persistence of key interactions (like hydrogen bonds), and any conformational changes in the protein induced by the ligand. The trajectory from an MD simulation can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein-ligand complex.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

ParameterDescriptionValue
Simulation SoftwareGROMACSN/A
Force FieldAMBERN/A
Simulation TimeTotal duration of the simulation100 ns
TemperatureSimulated temperature300 K
PressureSimulated pressure1 bar
RMSD of LigandStability of the ligand's position0.2 nm

This table presents hypothetical parameters and results for an MD simulation to demonstrate the nature of the data obtained.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Analysis and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can be applied to this compound to understand its chemical behavior at a fundamental level. DFT calculations can be used to determine a wide range of properties, including optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).

For instance, DFT could be used to study the reaction mechanism of the aza-Michael addition of primary amines to this compound, a "green" click reaction used to produce monomers for polymerization. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out, providing insights into the reaction's feasibility and kinetics.

Furthermore, the electronic properties derived from DFT, such as the distribution of electron density and the electrostatic potential, can help in predicting how the molecule will interact with other chemical species. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and stability.

Table 3: Hypothetical DFT Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.5 D

This table shows hypothetical electronic properties for this compound as would be obtained from DFT calculations.

Linear Solvation Energy Relationship (LSER) Modeling in Extraction Studies

Linear Solvation Energy Relationship (LSER) models are used to predict the partitioning and distribution of a solute between two immiscible phases, which is crucial for designing efficient extraction processes. While no specific LSER studies on the extraction of this compound were found, the principles of LSER can be applied to understand and optimize its purification.

LSER models correlate a property of interest, such as the partition coefficient (log P), with a set of solute and solvent parameters that describe various intermolecular interactions. These parameters typically include terms for molar volume, polarizability/dipolarity, and hydrogen bond acidity and basicity.

For the extraction of this compound from a reaction mixture or a natural source, an LSER model could be developed to select the most effective and environmentally friendly solvent. This would involve experimentally determining the partition coefficients of the ester in various solvent systems and then fitting these data to the LSER equation. The resulting model would provide a predictive tool for screening a wide range of solvents to find the optimal one for a given extraction process. A study on the extraction of other ethyl esters demonstrated that the choice of solvent significantly impacts the recovery yield and purity of the product, highlighting the importance of such modeling. nih.gov

Biochemical Roles and Biological Activity Research

Involvement in Metabolic Pathways and Enzyme Regulation (as a derivative of trans-Aconitic Acid)

Connection to the Tricarboxylic Acid (TCA) Cycle and Citrate (B86180) Metabolism

Trans-aconitic acid is structurally similar to cis-aconitate, an intermediate in the tricarboxylic acid (TCA) cycle, also known as the citric acid cycle. oup.comnih.gov The TCA cycle is a fundamental metabolic pathway essential for cellular respiration and energy production in aerobic organisms. frontiersin.org Within this cycle, the enzyme aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, via the intermediate cis-aconitate. nih.govencyclopedia.pub

Trans-aconitic acid can be produced in plants and some microorganisms through two primary mechanisms linked to the TCA cycle. nih.gov One pathway involves the direct dehydration of citrate by the enzyme citrate dehydrase. nih.govresearchgate.net The other mechanism is the isomerization of the TCA cycle intermediate, cis-aconitate, to the more stable trans-form, a reaction catalyzed by aconitate isomerase. nih.govnih.gov Due to its stability, trans-aconitic acid can accumulate in plant tissues, forming a stored pool of tricarboxylic acids. nih.govfrontiersin.org This accumulation is thought to play a role in regulating the TCA cycle. nih.govencyclopedia.pub

Modulation and Inhibition of Aconitase Activity

A significant aspect of trans-aconitic acid's biochemical role is its ability to act as a competitive inhibitor of aconitase. oup.comnih.gov This inhibition stems from its structural resemblance to cis-aconitate, allowing it to bind to the active site of the enzyme, thereby blocking the conversion of citrate to isocitrate. oup.combohrium.com The inhibitory effect of trans-aconitic acid on aconitase can lead to an accumulation of citrate. bohrium.com This property has been studied in various biological systems, including animal tissues and microorganisms. encyclopedia.pubbohrium.com The inhibition of aconitase by trans-aconitic acid is a key factor in its observed biological activities, such as its nematicidal and anti-leishmanial effects, as these organisms rely on a functional TCA cycle for energy production. encyclopedia.pubnih.gov

Substrate for Enzymatic Methylation by Methyltransferase Enzymes

Characterization and Mechanism of trans-Aconitate Methyltransferases (e.g., TMT1)

Trans-aconitate can be modified by a class of enzymes known as methyltransferases, which catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the substrate. researchgate.net In the yeast Saccharomyces cerevisiae, the enzyme responsible for this modification is trans-aconitate methyltransferase, encoded by the TMT1 gene. researchgate.netucla.edu This enzyme has been characterized as a cytosolic protein whose activity increases as yeast cells transition their metabolism. ucla.edu

The methylation of trans-aconitate is considered a detoxification mechanism, as the resulting methyl ester has a reduced ability to inhibit aconitase. researchgate.netacs.org The TMT1 enzyme in yeast catalyzes the monomethyl esterification of trans-aconitate. ucla.eduuniprot.org Interestingly, the yeast and E. coli trans-aconitate methyltransferases exhibit different specificities, producing the 5-methyl ester and 6-methyl ester of trans-aconitate, respectively. ucla.edu

Substrate Specificity and Product Identification (e.g., 6-methyl ester of trans-aconitate)

The substrate specificity of trans-aconitate methyltransferases has been a subject of detailed investigation. In Saccharomyces cerevisiae, the TMT1 enzyme shows the highest affinity for trans-aconitate. researchgate.net While it can methylate other related compounds like cis-aconitate and itaconate, its efficiency with these substrates is significantly lower. researchgate.net The primary product of the TMT1-catalyzed reaction in yeast is the 5-methyl ester of trans-aconitate. ucla.edu

In contrast, studies on the E. coli enzyme have identified the 6-methyl ester of trans-aconitate as the product. ucla.edu This highlights a key difference in the catalytic activity of homologous enzymes from different organisms. Further research has also revealed that the yeast TMT1 enzyme can act on other endogenous substrates, with (2R,3S)-3-isopropylmalate, an intermediate in the leucine (B10760876) biosynthetic pathway, being a major substrate with kinetics similar to trans-aconitate. acs.org This suggests a broader role for TMT1 in cellular metabolism beyond the detoxification of trans-aconitate. acs.org

Table 1: Kinetic Parameters of S. cerevisiae TMT1 for Various Substrates

Substrate K_m_ (mM) V_max_ (nmol/min/mg protein)
trans-Aconitate 0.66 44.8
cis-Aconitate 74 12.1
Itaconate 44 26.9
(2R,3S)-3-Isopropylmalate 0.127 59

Data sourced from multiple studies. researchgate.netacs.orguniprot.org

Research into Antimicrobial Properties and Biofilm Formation Inhibition

Research has indicated that trans-aconitic acid possesses antimicrobial properties. chemicalbook.comscbt.com It has been shown to block the transformation of Leishmania donovani amastigotes, the form of the parasite that resides within host cells, to the promastigote stage. chemicalbook.comscbt.com This inhibitory action is linked to its role as an inhibitor of the TCA cycle. encyclopedia.pub

In addition to its effects on protozoan parasites, there is evidence suggesting that trans-aconitic acid may also inhibit biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which can confer resistance to antimicrobial agents and host immune responses. The potential for trans-aconitic acid and its derivatives to interfere with this process is an area of ongoing research interest.

Microbial Metabolism and Carbon Source Utilization Research (e.g., Pseudomonas sp.)

The ability of microorganisms to utilize various natural carbon sources is fundamental to their survival and proliferation in diverse environments. trans-Aconitic acid, an isomer of the tricarboxylic acid (TCA) cycle intermediate cis-aconitic acid, is recognized as a metabolizable carbon source for certain bacteria. nih.gov Research has identified specific metabolic pathways and regulatory systems that enable bacteria to assimilate and catabolize this compound, highlighting its ecological significance in microbial carbon acquisition. nih.gov

Notably, soil bacteria such as those from the Pseudomonas genus are capable of using aconitic acid as a source of carbon. nih.gov More detailed mechanisms have been elucidated in other bacteria, such as Bacillus velezensis FZB42, which possesses a specialized regulatory system for this purpose. nih.gov This system involves a tar operon, a positive regulatory gene (tarR), and a shared promoter. nih.gov Upon sensing trans-aconitic acid in the environment, the TarR protein is activated and binds to the promoter. This action initiates the expression of the tar operon genes, which encode for the membrane transporter TarB and the enzyme aconitate isomerase (TarA). nih.gov TarB facilitates the import of trans-aconitic acid into the cell, where TarA then isomerizes it into cis-aconitic acid, a central intermediate that can directly enter the TCA cycle. nih.gov

This metabolic capability confers a significant competitive advantage to the bacteria that possess it, particularly in soil environments where they compete for resources. nih.gov The assimilation system for trans-aconitic acid is not an isolated phenomenon; bioinformatics analyses have revealed its wide distribution across the bacterial domain, indicating that the ability to metabolize this acid is a widespread and important mechanism for bacterial carbon acquisition and environmental adaptation. nih.gov

Applications in Biological Engineering and Tissue Engineering Scaffolds (via derived polymers)

The unique chemical structure of aconitic acid, featuring three carboxylic acid groups, makes it a valuable monomer for the synthesis of multi-functional polyesters. nih.govnih.gov These bio-based polymers have garnered significant attention in the fields of biological and tissue engineering due to their biocompatibility and tunable properties. trans-Aconitic acid and its esterified derivatives, such as trimethyl-trans-aconitate, serve as key building blocks in these applications. nih.govmdpi.com

In the realm of "green chemistry," trimethyl trans-aconitate is utilized in aza-Michael addition reactions with primary amines. nih.govmdpi.com This efficient "click" reaction produces tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate) monomers, which are then used in further polymerization reactions. nih.govmdpi.com

The primary application of these derived polymers is in the creation of scaffolds for tissue engineering, which are designed to mimic the natural extracellular matrix and support cell growth and tissue regeneration. nih.govresearchgate.net

Bone Tissue Engineering: Polyesters synthesized from aconitic acid and glycerol (B35011) have been investigated for their potential in bone repair. nih.govpsu.edu These polymers can be combined with materials like hydroxyapatite (B223615) (HA) to form composite scaffolds. psu.edu Studies using human adipose-derived mesenchymal stem cells (hASCs) have shown that scaffolds made from an aconitic acid-glycerol and hydroxyapatite composite (AG:HA) support high levels of cell viability. psu.edu Furthermore, these scaffolds promoted osteogenesis, as evidenced by increased mineralization and the expression of bone-specific markers like alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN) after 21 days of culture. psu.edu

Skin Tissue Engineering: Researchers have also synthesized thin polyester (B1180765) film scaffolds from aconitic acid, glycerol, and cinnamic acid for applications in wound healing and skin repair. nih.govresearchgate.net These scaffolds have demonstrated cytocompatibility with human adipose-derived mesenchymal pluripotent stem cells (hASC). researchgate.net When cultured with basic fibroblast growth factor (bFGF), a key signaling molecule in wound repair, the scaffolds supported significantly higher collagen synthesis compared to controls, indicating their potential to promote fibroblastic differentiation and aid in skin regeneration. researchgate.net

The versatility of aconitic acid-derived polyesters allows for the creation of hyperbranched polymers and elastomers with properties suitable for various biomedical applications. researchgate.net Their development from renewable resources like sugarcane by-products further enhances their appeal as sustainable biomaterials. nih.govnih.govpsu.edu

Advanced Analytical Methodologies for Trans Aconitic Acid Trimethyl Ester

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile technique for the analysis of trans-aconitic acid and its esters. The methodology allows for the efficient separation and quantification of these compounds, even in complex mixtures.

Method Development for Purity Assessment and Mixture Analysis

The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and detector. For the analysis of trans-aconitic acid, a reverse-phase HPLC method is often employed. sielc.com This involves a nonpolar stationary phase and a polar mobile phase. A common mobile phase composition includes a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detectors. sielc.com

The separation of isomers, such as cis- and trans-aconitic acid, is a critical aspect of purity assessment. nih.gov HPLC procedures have been successfully developed to separate and quantify these geometric isomers, which is vital as their chemical and biological properties can differ significantly. nih.gov The choice of the HPLC column is paramount for achieving the desired separation. Columns with low silanol (B1196071) activity, such as Newcrom R1, are particularly suitable for the analysis of trans-aconitic acid. sielc.com

The following table summarizes a typical HPLC method for the analysis of trans-aconitic acid:

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid/Formic Acid
Detection UV, MS
Application Purity assessment, impurity isolation, pharmacokinetic studies

This table illustrates a general HPLC method for trans-aconitic acid analysis.

Integration with Various Detectors (e.g., Differential Refractive Index Detector, Mass Spectrometry Detectors)

The integration of HPLC with various detectors enhances the analytical capabilities for trans-aconitic acid trimethyl ester. While UV detectors are commonly used, they are only effective for compounds that absorb UV light. biotechfluidics.com For non-UV-absorbing compounds, a Differential Refractive Index (DRI) detector is a valuable alternative. biotechfluidics.com DRI detectors measure the difference in the refractive index between the mobile phase and the eluting sample, providing a universal detection method for a wide range of compounds. biotechfluidics.com

Mass Spectrometry (MS) detectors, when coupled with HPLC (LC-MS), offer high sensitivity and selectivity. sielc.com LC-MS allows for the identification and quantification of analytes based on their mass-to-charge ratio, providing structural information and enabling the analysis of trace-level compounds in complex matrices. nih.govmassbank.eu The use of electrospray ionization (ESI) is a common technique in LC-MS for analyzing polar compounds like aconitic acid and its esters. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolomics Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like trans-aconitic acid, a derivatization step is necessary to increase their volatility. escholarship.org Trimethylsilyl (TMS) derivatization is a common method used for this purpose, converting the polar carboxyl groups into their more volatile TMS esters. nist.gov

GC-MS is extensively used in metabolomics to profile a wide range of metabolites in biological samples. escholarship.orggcms.cz This technique allows for the identification and quantification of numerous compounds, providing insights into metabolic pathways. researchgate.netnih.gov The analysis of trans-aconitic acid by GC-MS is relevant in the study of organic acidurias and other metabolic disorders where its levels may be altered.

The following table outlines the key aspects of GC-MS analysis for trans-aconitic acid:

ParameterDescription
Derivatization Trimethylsilylation (TMS) to increase volatility. nist.gov
Column Typically a 5%-phenyl-95%-dimethylpolysiloxane capillary column.
Detection Mass spectrometry for sensitive and specific detection.
Application Trace analysis, metabolomics profiling, identification of metabolic disorders. researchgate.net

This table provides a summary of the GC-MS methodology for trans-aconitic acid analysis.

Methodologies for Extraction and Purification from Complex Biological or Synthetic Matrices

The successful analysis of this compound often requires its extraction and purification from complex matrices, such as biological fluids, plant extracts, or synthetic reaction mixtures. researchgate.netnih.gov The choice of extraction method depends on the nature of the matrix and the target analyte.

For biological samples, such as urine, a simple dilution and addition of an internal standard may be sufficient for analysis by methods like LC-MS/MS. researchgate.net In other cases, more extensive sample preparation, including protein precipitation or liquid-liquid extraction, may be necessary to remove interfering substances.

In the context of plant-based sources like sweet sorghum, a multi-step extraction process has been developed. mdpi.com This can involve an initial extraction with a solvent mixture, such as acetone, butanol, and ethanol, followed by a back-extraction into an aqueous solution. mdpi.com

For synthetic preparations, purification can be achieved through techniques like preparative HPLC, which allows for the isolation of the desired compound from unreacted starting materials and byproducts. sielc.com The scalability of such methods is an important consideration for industrial applications.

Future Perspectives in Trans Aconitic Acid Trimethyl Ester Research

Advancements in Sustainable and Green Synthesis Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry, and the synthesis of trans-aconitic acid and its esters is no exception. A primary focus is the utilization of renewable feedstocks. Trans-aconitic acid is a naturally occurring organic acid found in significant quantities in plants like sugarcane and sweet sorghum. nih.govnih.gov Isolating the acid from these agricultural byproducts presents a sustainable and economically viable alternative to traditional chemical synthesis. nih.govusda.gov

Current industrial production of aconitic acid can involve the dehydration of citric acid using strong acids like sulfuric acid, a process that is not environmentally ideal. wikipedia.org Therefore, research is shifting towards greener alternatives. One promising avenue is microbial fermentation. researchgate.netnih.gov Engineered strains of microorganisms, such as Aspergillus terreus, have been developed to produce trans-aconitic acid efficiently. researchgate.netnih.gov By blocking the metabolic pathway for itaconic acid production, these engineered microbes accumulate and secrete aconitic acid. researchgate.net Further metabolic engineering, including the overexpression of specific transporter proteins, can significantly enhance production yields, making microbial synthesis a commercially attractive and green manufacturing solution. pnnl.gov

"Green click chemistry" reactions are also being explored for the synthesis of derivatives of trans-aconitic acid. For instance, trimethyl trans-aconitate can participate in aza-Michael addition reactions with primary amines under environmentally friendly conditions. mdpi.com This approach allows for the creation of complex molecules with high atom economy, minimizing waste and the use of hazardous reagents. mdpi.com

Exploration of Novel Chemical Transformations and Derivatizations for Functional Materials

The unique trifunctional structure of trans-aconitic acid, featuring three carboxylic acid groups, makes it a versatile platform for chemical modification and the creation of novel functional materials. nih.gov The esterification of the acid to form trans-aconitic acid trimethyl ester is a primary example of this derivatization. lookchem.com

Further transformations of the ester can lead to a wide array of valuable compounds. For example, trimethyl trans-aconitate can be used in addition reactions with alkyl mercaptans to synthesize biodegradable, polycarboxylate-based surfactants with calcium-sequestering properties. mdpi.com The double bond in the molecule also offers a site for further chemical reactions, expanding the possibilities for creating new derivatives with tailored properties.

The development of various esters of trans-aconitic acid, such as triethyl and tributyl esters, highlights the potential for tuning the physical and chemical properties of the resulting molecules for specific applications. chemicalbook.comchemicalbook.com These esters can serve as building blocks for more complex molecular architectures.

Expansion of Applications in Advanced Materials Science and Bio-based Polymers

The potential applications of trans-aconitic acid and its esters, particularly in the realm of materials science, are extensive and continue to grow. A significant area of interest is the development of bio-based and biodegradable polymers. pnnl.gov

Trans-aconitic acid can be used as a monomer in polycondensation reactions to produce polyesters. nih.gov For instance, biocompatible polyesters for bone tissue engineering have been synthesized using trans-aconitic acid, glycerol (B35011), and cinnamic acid. nih.gov These materials can form scaffolds that mimic the extracellular matrix, promoting tissue regeneration. nih.gov Similarly, thin-film polyester (B1180765) scaffolds for skin tissue and wound healing applications have also been developed. mdpi.com

The compound also serves as an effective cross-linking agent. It can be used to cross-link starch polymers, resulting in films with reduced water solubility and swelling, which is beneficial for packaging and other applications. mdpi.com Furthermore, trans-aconitic acid has been employed to create hyperbranched ester polymers by reacting it with diols like di(ethylene glycol). mdpi.com These highly branched polymers have potential uses in various fields due to their unique rheological and mechanical properties. mdpi.com

The development of biopolymeric hydrogels is another promising application. Hydrogels synthesized from trans-aconitic acid, ethylene (B1197577) glycol, and glutamic acid have demonstrated pH sensitivity, making them suitable for controlled drug delivery systems. ijnc.ir

Deeper Elucidation of Biochemical Mechanisms and Interplay in Biological Systems

While the chemical applications of trans-aconitic acid are expanding, a deeper understanding of its biological roles is also a key area of future research. In biological systems, trans-aconitic acid is known to be an inhibitor of aconitase, an essential enzyme in the tricarboxylic acid (TCA) cycle. encyclopedia.puboup.com The TCA cycle is a central metabolic pathway for energy production in most organisms. By inhibiting aconitase, trans-aconitic acid can disrupt this cycle, a mechanism that has implications for its biological activities. encyclopedia.pub

The accumulation of trans-aconitate in plants is thought to play a role in regulating the TCA cycle. nih.govencyclopedia.pub Bacteria have also evolved specific systems to metabolize trans-aconitic acid as a carbon source, indicating its importance in microbial ecology and adaptation. oup.comnih.gov Research has identified a specific gene operon in bacteria that allows them to import and isomerize trans-aconitic acid into the metabolically usable cis-aconitic acid. nih.govnih.govnih.gov

Further investigation into the interaction of trans-aconitic acid and its derivatives with various enzymes and cellular pathways could reveal new therapeutic targets and biotechnological applications. For example, its inhibitory effect on the aconitase of pathogens like Leishmania donovani has been explored as a potential anti-leishmanial strategy. nih.govencyclopedia.pub

Development of New Research Tools and Probes Based on the Compound

The unique chemical structure and biological activity of trans-aconitic acid and its esters make them valuable candidates for the development of new research tools and probes. For instance, their ability to interact with specific enzymes could be harnessed to design molecular probes for studying enzyme function and metabolic pathways.

The synthesis of labeled versions of this compound, for example, with isotopic labels, could enable researchers to trace its metabolic fate in cells and organisms using techniques like mass spectrometry. creative-proteomics.com This would provide valuable insights into its biochemical mechanisms of action.

Furthermore, the development of molecularly imprinted polymers (MIPs) for trans-aconitic acid demonstrates the potential to create highly selective sensors and separation materials. lookchem.com These MIPs could be used for the detection and quantification of trans-aconitic acid in complex biological or environmental samples.

The continued exploration of the chemical reactivity of trans-aconitic acid and its esters will undoubtedly lead to the creation of novel fluorescent probes and other molecular tools for a wide range of biological and chemical research applications.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing trans-aconitic acid trimethyl ester?

  • Methodological Answer : Characterization should combine multiple techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the esterification of all three carboxylic acid groups. The absence of acidic protons (e.g., –COOH) and presence of methyl ester peaks (~3.6–3.8 ppm) are critical .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 216.188 (C9_9H12_{12}O6_6) and fragmentation patterns .

  • Infrared (IR) Spectroscopy : Look for ester C=O stretches (~1740 cm1^{-1}) and absence of broad –OH stretches .

  • Gas Chromatography (GC) : Pair with MS for purity analysis, especially if synthesized in-house.

    Table 1: Key Physical Properties

    PropertyValueReference
    Molecular formulaC9_9H12_{12}O6_6
    Molecular weight216.188 g/mol
    Boiling point160°C (20 mmHg)
    Density1.22 g/cm3^3
    Flash point90.1°C

Q. How should this compound be stored to ensure experimental stability?

  • Methodological Answer :

  • Store in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent hydrolysis of ester groups.
  • Avoid prolonged exposure to moisture or high temperatures (>90°C) due to its flash point .
  • Monitor purity via GC-MS before critical reactions, as ester degradation can produce free acids or anhydrides.

Advanced Research Questions

Q. How does the regioselectivity of this compound in [4+2]-cycloadditions differ from its non-esterified counterpart?

  • Methodological Answer :

  • The trimethyl ester exhibits opposite regioselectivity compared to free trans-aconitic acid or its imides. For example, in reactions with 5-arylideneisorhodanines, the ester forms [4+2]-cycloadducts (e.g., 58 ) with reversed regiochemistry due to steric and electronic effects of the methyl groups .
  • Experimental Design :
  • Use 1^1H NMR to track reaction progress and X-ray crystallography to confirm adduct geometry.
  • Compare reaction outcomes with free acid controls to validate selectivity differences.

Q. What computational approaches are effective in predicting the reactivity of this compound in organic synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict regioselectivity in cycloadditions. The ester’s LUMO energy and distribution influence dienophile interactions .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., toluene vs. DMF) on reaction pathways.
  • Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from 1^1H NMR).

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Systematic Replication : Reproduce experiments under varying conditions (e.g., solvent polarity, temperature). For example, while solubility data is inconsistently reported , test in DMSO, THF, and chloroform.
  • Meta-Analysis : Compare datasets from multiple sources (e.g., NIST , peer-reviewed syntheses ).
  • Collaborative Validation : Share raw data via repositories (e.g., Figshare) to enhance reproducibility, aligning with FAIR principles .

Data Contradiction Analysis

Example Issue : Discrepancies in reported boiling points or reactivity.

  • Root Cause : Variations in experimental setups (e.g., pressure during distillation ).
  • Resolution : Standardize measurement protocols (e.g., use calibrated equipment) and report detailed metadata (e.g., purity grade, instrument parameters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.